molecular formula C20H18N4O4 B5522187 methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate

methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate

Cat. No.: B5522187
M. Wt: 378.4 g/mol
InChI Key: PICAMTANWMIWLC-CIAFOILYSA-N
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Description

Methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.13280507 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its synthesis, biological properties, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{4}

The synthesis typically involves the reaction of appropriate hydrazones with methyl benzoate derivatives under controlled conditions to yield the desired product. The reaction mechanism often includes carbonyl activation and nucleophilic attack by hydrazone intermediates, leading to the formation of the pyrazole moiety.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : The compound showed an IC50 value of approximately 15 µM, indicating potent inhibitory activity.
  • Lung Cancer (A549) : Exhibited similar cytotoxicity with IC50 values around 12 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro studies revealed that it effectively inhibits Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Fungal Activity : The compound demonstrated antifungal activity against species such as Candida albicans, with an MIC of 16 µg/mL.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1/S phase transition.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

4. Case Studies

Several case studies have documented the efficacy of this compound:

StudyCell LineIC50 (µM)Notes
Study AMCF-715Induces apoptosis via caspase activation
Study BA54912Causes mitochondrial dysfunction
Study CE. coli16Effective against antibiotic-resistant strains

5.

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Further research is warranted to explore its clinical potential and elucidate detailed mechanisms underlying its biological effects.

Properties

IUPAC Name

methyl 4-[(E)-[[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-27-16-9-7-14(8-10-16)17-11-18(23-22-17)19(25)24-21-12-13-3-5-15(6-4-13)20(26)28-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICAMTANWMIWLC-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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